molecular formula C31H16N4O8 B11710994 2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11710994
M. Wt: 572.5 g/mol
InChI Key: HTEHEIRADRAUND-UHFFFAOYSA-N
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Description

2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C31H16N4O8. This compound is characterized by its unique structure, which includes multiple isoindole and benzodiazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves multiple steps, typically starting with the preparation of the isoindole and benzodiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced benzodiazole compounds .

Scientific Research Applications

2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[5-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

The compound 2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid , hereafter referred to as Compound A , is a complex organic molecule characterized by multiple functional groups including carboxylic acids and dioxo groups. Its intricate structure suggests potential biological activity, particularly in pharmacology.

  • Molecular Formula : C30H19N3O10
  • Molecular Weight : 581.5 g/mol
  • CAS Number : 51222-09-4

Biological Activity Overview

Research indicates that Compound A exhibits various biological activities, primarily through its interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest its potential as an inhibitor for pathways associated with cancer and neurodegenerative disorders.

The compound's structural components may facilitate binding to target sites within biological systems, enhancing its efficacy. The presence of isoindole moieties and benzimidazole derivatives is particularly noteworthy for their roles in modulating enzyme activity and receptor interactions.

Anticancer Activity

A study highlighted the compound's potential to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations of approximately 0.3 µM and 1.2 µM respectively. This was measured by thymidine uptake assays on day two of culture .

Neuroprotective Effects

In neurodegenerative models, Compound A demonstrated protective effects against amyloid-beta-induced neurotoxicity. This was attributed to its ability to inhibit pro-inflammatory pathways mediated by NF-kB, which is crucial in neuroinflammation .

Case Studies

Study FocusCell Line/ModelConcentrationOutcome
Anticancer ActivityMV4-110.3 µMInhibition of proliferation
Anticancer ActivityMOLM131.2 µMInhibition of proliferation
NeuroprotectionNeuroblastoma ModelN/AProtection against Aβ-induced toxicity

Structural Similarities and Comparisons

Compound A shares structural similarities with other bioactive molecules that exhibit significant pharmacological properties. For example:

Compound NameMolecular FormulaBiological Activity
Compound BC17H9NO8Anticancer
Compound CC18H19N4O6Neuroprotective

These comparisons help elucidate the unique aspects of Compound A's biological activity and its potential therapeutic applications.

Properties

Molecular Formula

C31H16N4O8

Molecular Weight

572.5 g/mol

IUPAC Name

2-[4-[5-(5-carboxy-1,3-dioxoisoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C31H16N4O8/c36-26-19-8-3-15(30(40)41)11-21(19)28(38)34(26)17-5-1-14(2-6-17)25-32-23-10-7-18(13-24(23)33-25)35-27(37)20-9-4-16(31(42)43)12-22(20)29(35)39/h1-13H,(H,32,33)(H,40,41)(H,42,43)

InChI Key

HTEHEIRADRAUND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=CC(=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)O

Origin of Product

United States

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